
decanoic acid;decyl carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid;decyl carbamimidothioate typically involves the reaction of decanoic acid with decyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Decanoic acid+Decyl isothiocyanate→Decanoic acid;decyl carbamimidothioate
The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Decanoic acid;decyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
科学研究应用
Decanoic acid;decyl carbamimidothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of decanoic acid;decyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect cellular signaling pathways. For example, in biological systems, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects such as anticonvulsant activity.
相似化合物的比较
Similar Compounds
Decanoic acid: A medium-chain fatty acid with similar structural properties.
Decyl isothiocyanate: A precursor used in the synthesis of decanoic acid;decyl carbamimidothioate.
Carbamimidothioic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its combined properties of decanoic acid and carbamimidothioate. This combination imparts distinct chemical reactivity and potential applications that are not observed in the individual components. The presence of both fatty acid and carbamimidothioate moieties allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6326-52-9 |
|---|---|
分子式 |
C21H44N2O2S |
分子量 |
388.7 g/mol |
IUPAC 名称 |
decanoic acid;decyl carbamimidothioate |
InChI |
InChI=1S/C11H24N2S.C10H20O2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10(11)12/h2-10H2,1H3,(H3,12,13);2-9H2,1H3,(H,11,12) |
InChI 键 |
WQDZHWFFLIPTQA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSC(=N)N.CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


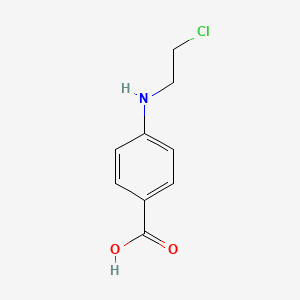
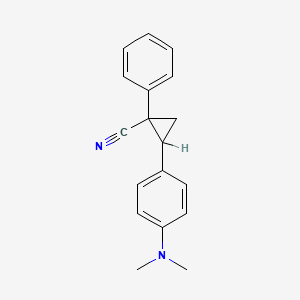
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
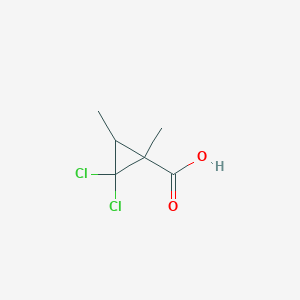

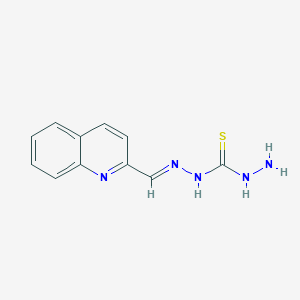
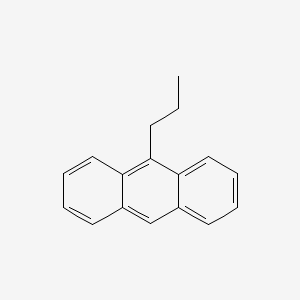
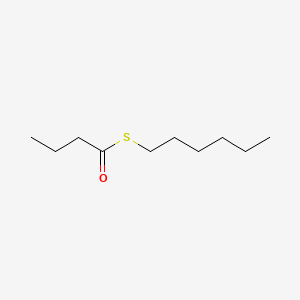
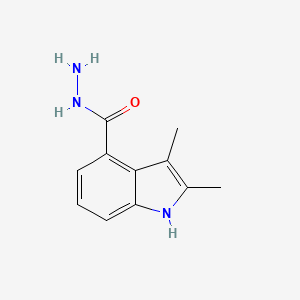

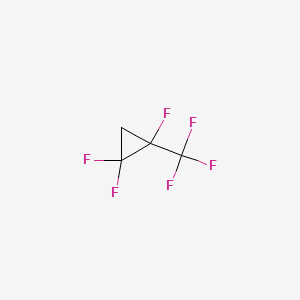

![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

